4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution reactions. The sulfonyl chloride group (-SO2Cl) is highly reactive and can be displaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonic esters respectively .
Biochemical Pathways
The products of its reactions (sulfonamides, sulfonic esters) can participate in various biochemical processes depending on their specific structures and properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s reactivity, stability, and efficacy. For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Benzyloxy)-3-fluorobenzene.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonylation processes, utilizing efficient and scalable reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure but lacks the sulfonyl chloride group.
4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group instead of a benzyloxy group.
3-Phenoxybenzyl chloride: Features a phenoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the benzene ring. This combination imparts distinct reactivity and functional properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-fluoro-4-phenylmethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO3S/c14-19(16,17)11-6-7-13(12(15)8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGVOKYTBQONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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